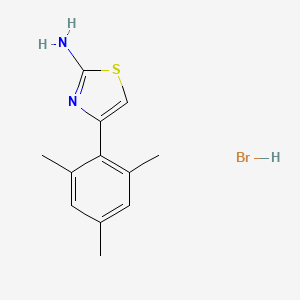
N1-mesityl-N2-(3-(2-phenylmorpholino)propyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-mesityl-N2-(3-(2-phenylmorpholino)propyl)oxalamide is a chemical compound that has garnered significant attention in scientific research due to its potential biological activity and applications in various fields. This compound is known for its unique structure, which includes a mesityl group and a phenylmorpholino moiety, making it an interesting subject for chemical and biological studies.
Analyse Chemischer Reaktionen
N1-mesityl-N2-(3-(2-phenylmorpholino)propyl)oxalamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the mesityl group can influence the reactivity of the compound, particularly in N-heterocyclic carbene (NHC)-catalyzed reactions. These reactions often involve common reagents such as aldehydes and can lead to the formation of various products depending on the reaction conditions .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound’s unique structure makes it a valuable subject for studying NHC-catalyzed reactions and other organic transformations.
Biology: Its potential biological activity suggests applications in biochemical research, particularly in understanding enzyme interactions and cellular processes.
Medicine: The compound’s biological activity may also have implications for drug development and therapeutic applications.
Industry: Its chemical properties could be leveraged in various industrial processes, including the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism by which N1-mesityl-N2-(3-(2-phenylmorpholino)propyl)oxalamide exerts its effects is not fully understood. it is believed that the mesityl group plays a crucial role in stabilizing reaction intermediates, particularly in NHC-catalyzed reactions. This stabilization can accelerate the formation of key intermediates, thereby influencing the overall reaction pathway .
Vergleich Mit ähnlichen Verbindungen
N1-mesityl-N2-(3-(2-phenylmorpholino)propyl)oxalamide can be compared with other oxalamide derivatives and NHC-catalyzed reaction intermediates. Similar compounds include:
N1-mesityl-N2-(3-(2-phenylmorpholino)propyl)urea: Shares a similar structure but with a urea moiety instead of an oxalamide.
N1-mesityl-N2-(3-(2-phenylmorpholino)propyl)carbamate: Another related compound with a carbamate group.
N1-mesityl-N2-(3-(2-phenylmorpholino)propyl)amide: Contains an amide group, offering different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which can lead to distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
N-[3-(2-phenylmorpholin-4-yl)propyl]-N'-(2,4,6-trimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-17-14-18(2)22(19(3)15-17)26-24(29)23(28)25-10-7-11-27-12-13-30-21(16-27)20-8-5-4-6-9-20/h4-6,8-9,14-15,21H,7,10-13,16H2,1-3H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAQLRTNNSUDXBW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C(=O)NCCCN2CCOC(C2)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(2,4,6-trimethylphenyl)carbamothioyl]benzamide](/img/structure/B2606328.png)

![2-(2-methoxyphenoxy)-1-(4-((2-(trifluoromethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)ethanone oxalate](/img/structure/B2606331.png)




![N-(benzoyloxy)-N-{(E)-1-[3-(4-chlorophenyl)-5-isoxazolyl]ethylidene}amine](/img/structure/B2606340.png)


![6-[(2-fluorophenyl)methyl]-1-[(pyridin-3-yl)methyl]-1H,6H,7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B2606346.png)

